

# Kushenol I: A Technical Guide to its Chemical Structure and Biological Properties

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## Compound of Interest

Compound Name: Kushenol I

Cat. No.: B150299

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## Introduction

**Kushenol I** is a naturally occurring prenylated flavonoid isolated from the roots of *Sophora flavescens*, a plant used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **Kushenol I**, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development of this promising natural compound.

## Chemical Structure and Physicochemical Properties

**Kushenol I** is a flavanone derivative characterized by a lavandulyl group attached to the A ring of the flavonoid backbone. Its complex structure contributes to its distinct biological activities.

Table 1: Chemical and Physicochemical Properties of **Kushenol I**

Property	Value	Source
Molecular Formula	C26H30O7	[1]
Molecular Weight	454.51 g/mol	[1]
IUPAC Name	(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]chroman-4-one	N/A
CAS Number	99119-69-4	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[1]
Melting Point	Not explicitly reported in the searched literature.	
UV max	295 nm (in MeOH)	N/A
IR (KBr) vmax	3413, 2973, 2927, 1637, 1448, 1267, 1187, 1087, 977, 835 cm <sup>-1</sup>	N/A

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of **Kushenol I**

Position	13C (ppm)	1H (ppm, J in Hz)
Flavonoid Skeleton		
2	77.7	5.31 (d, 10.8)
3	70.4	4.65 (d, 10.8)
4	198.6	
4a	102.8	
5	161.8	
5-OCH3	55.3	3.58 (s)
6	96.5	6.05 (s)
7	164.8	
8	106.8	
8a	161.2	
1'	113.1	
2'	157.9	7.05 (d, 8.4)
3'	103.2	6.45 (d, 2.4)
4'	157.2	
5'	107.8	6.35 (dd, 8.4, 2.4)
6'	129.5	
Lavandulyl Group		
1"	22.3	2.80 (m)
2"	48.9	2.10 (m)
3"	146.9	
4"	112.5	4.88 (br s), 4.52 (br s)
5"	41.2	2.05 (m)

6"	123.8	4.95 (t, 7.2)
7"	132.1	
8"	25.7	1.65 (s)
9"	17.8	1.52 (s)
10"	17.6	1.45 (s)

Note: NMR data is compiled from typical values for similar lavandulyl flavonoids and may require experimental verification for precise assignments for **Kushenol I**.

## Pharmacological Properties

**Kushenol I** has demonstrated a range of biological activities, with its modulatory effects on the GABAA receptor and its antifungal properties being of particular interest.

Table 3: Pharmacological Activities of **Kushenol I**

Activity	Assay	Results	Source
GABAA Receptor Modulation	Two-microelectrode voltage clamp on <i>Xenopus</i> oocytes expressing $\alpha 1\beta 2\gamma 2S$ GABAA receptors.	Potentiation of GABA-induced chloride currents with an EC50 of 5.0 $\mu M$ .	[2]
Antifungal Activity	Microbioassay on TLC plates.	Active against the plant pathogenic fungus <i>Cladosporium cucumerinum</i> . Specific MIC value for pure Kushenol I is not reported.	N/A
Anti-inflammatory Activity	In vivo mouse model of ulcerative colitis.	Suppressed pro-inflammatory cytokines (IL-1 $\beta$ , IL-6, IL-17, TNF- $\alpha$ ) and promoted the anti-inflammatory cytokine IL-10.	N/A
Antioxidant Activity	In vivo mouse model of ulcerative colitis.	Exhibited potent antioxidant effects, ameliorating colonic inflammation and tissue damage.	N/A

## Experimental Protocols

### Isolation of Kushenol I from *Sophora flavescens*

A general procedure for the isolation of **Kushenol I** involves the following steps:

- **Extraction:** The dried and powdered roots of *Sophora flavescens* are extracted with a suitable solvent, such as ethyl acetate.

- **Fractionation:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.
- **Purification:** Fractions containing **Kushenol I** are further purified by repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[\[1\]](#)

## GABAA Receptor Activity Assay

The modulatory effect of **Kushenol I** on GABAA receptors can be assessed using the two-microelectrode voltage clamp technique on *Xenopus* oocytes expressing the receptor.[\[1\]](#)

- **Oocyte Preparation:** Stage V-VI oocytes are harvested from female *Xenopus laevis* and enzymatically defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g.,  $\alpha 1$ ,  $\beta 2$ , and  $\gamma 2S$ ).
- **Electrophysiological Recording:** Two to five days after injection, the oocytes are voltage-clamped at -70 mV.
- **Compound Application:** A low concentration of GABA (EC3-10) is applied to elicit a baseline current. **Kushenol I** is then co-applied with GABA to determine its effect on the GABA-induced chloride current.
- **Data Analysis:** The potentiation of the GABA-induced current by **Kushenol I** is measured, and concentration-response curves are generated to calculate the EC50 value.

## Antifungal Activity Assay against *Cladosporium cucumerinum*

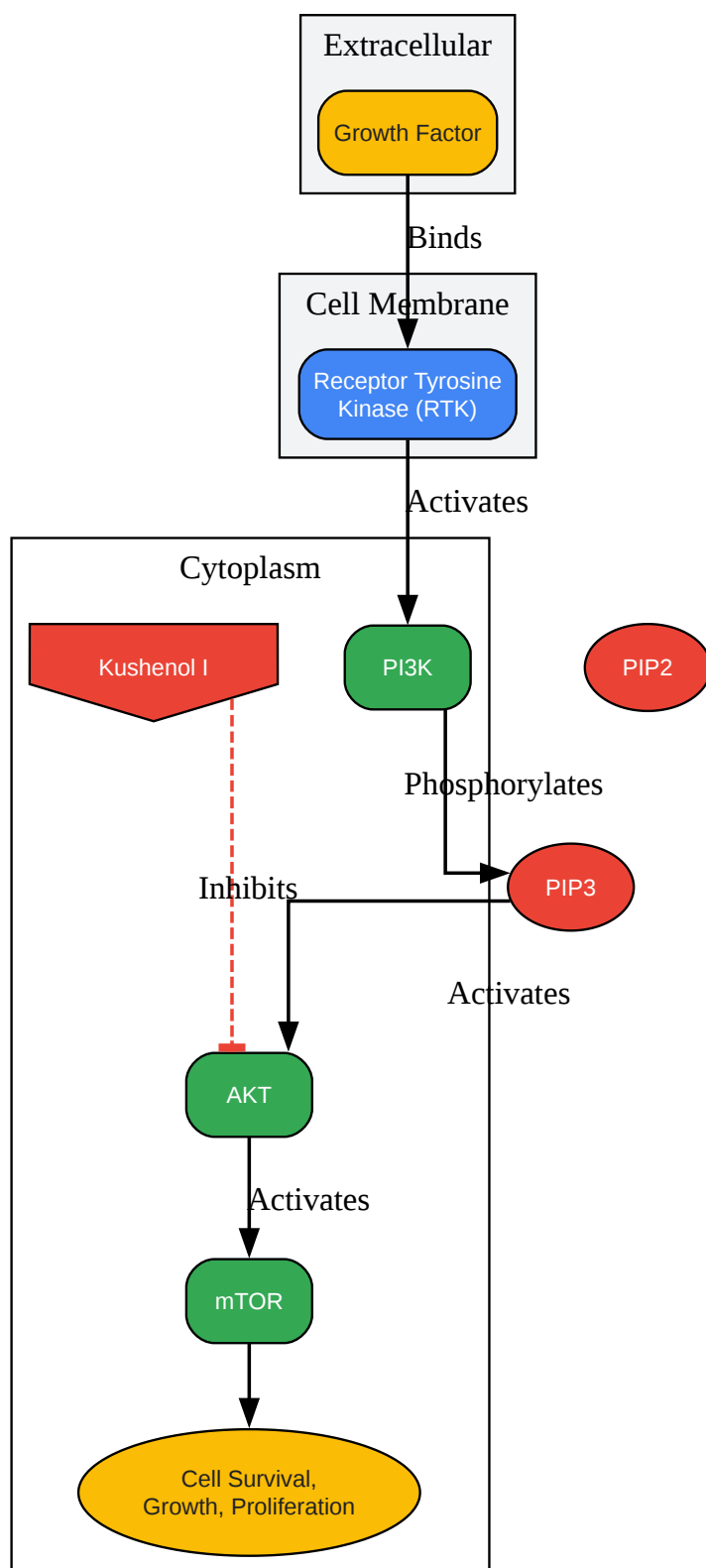
A common method to screen for antifungal activity against *C. cucumerinum* is a bioautographic assay on TLC plates.

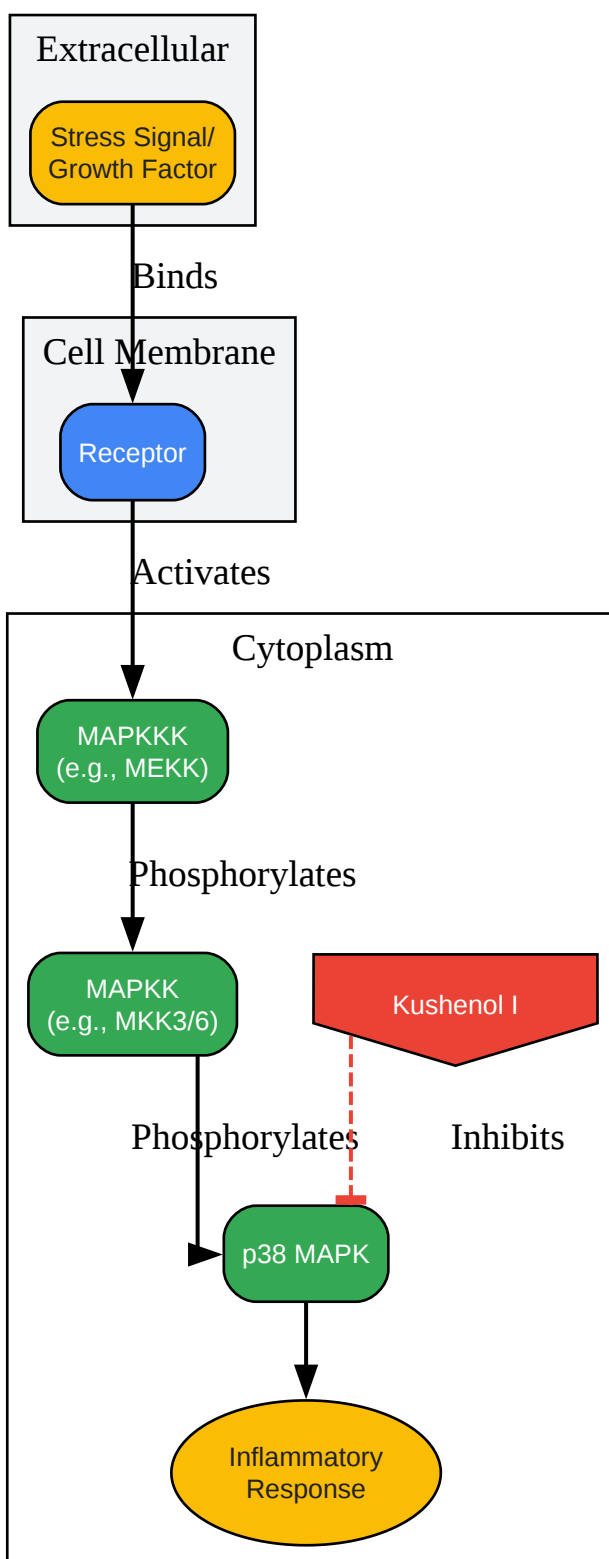
- **Sample Application:** The test compound (**Kushenol I**) is spotted onto a TLC plate.

- Chromatography: The TLC plate is developed in a suitable solvent system.
- Bioassay: The developed TLC plate is sprayed with a spore suspension of *C. cucumerinum*.
- Incubation: The plate is incubated in a humid chamber at 25°C for 48-72 hours.
- Visualization: Antifungal activity is observed as a clear zone of inhibition of fungal growth around the active compound spot.

## Signaling Pathways

**Kushenol I** has been shown to modulate key signaling pathways involved in inflammation and cell survival, including the PI3K/AKT and MAPK pathways. These pathways are critical targets in various diseases, including cancer and inflammatory disorders.





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## References

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- 2. mdpi.com [mdpi.com]
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